3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol
Description
3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol is a synthetic α,β-unsaturated alcohol characterized by a cyclopentyl group at position 3, a 4-methylsulfonylphenyl moiety at position 2, and a hydroxyl group at position 1 of the propenol backbone. The methylsulfonyl group (-SO₂CH₃) enhances solubility and may contribute to biological activity by mimicking sulfonamide pharmacophores, as seen in COX-2 inhibitors . Its exact mass is 280.1171496 g/mol, confirmed via high-resolution mass spectrometry (HRMS) .
Properties
Molecular Formula |
C15H20O3S |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C15H20O3S/c1-19(17,18)15-8-6-13(7-9-15)14(11-16)10-12-4-2-3-5-12/h6-10,12,16H,2-5,11H2,1H3 |
InChI Key |
VOYHEJLDOJNPCR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=CC2CCCC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of 3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol generally proceeds via the following key steps:
- Preparation of the 3-cyclopentyl-2-(4-methylsulfonylphenyl)propionic acid or its ester derivative.
- Conversion of the acid or ester intermediate to the corresponding α,β-unsaturated alcohol through selective reduction or aldol-type condensation.
- Purification and characterization of the final product.
Detailed Preparation Procedure
Synthesis of 3-Cyclopentyl-2-(4-methylsulfonylphenyl)propionic Acid Methyl Ester
This intermediate is synthesized by a nucleophilic substitution and alkylation sequence:
-
- Starting from 4-(methanesulfonyl)phenyl acetic acid methyl ester (45.35 g, 0.20 mol) dissolved in dry tetrahydrofuran (THF) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).
- The solution is cooled to -78°C.
- A 2.5 M solution of n-butyllithium in hexanes (83.4 mL, 0.21 mol) is added slowly to generate the corresponding lithium enolate.
- After stirring for 35 minutes at -78°C, iodomethylcyclopentane (50.08 g, 0.24 mol) in THF is added slowly.
- The reaction mixture is stirred at -78°C for 50 minutes and then warmed to 25°C for 36 hours.
- Quenching with water and extraction with ethyl acetate follows.
- The organic phase is washed with saturated sodium chloride solution, dried, filtered, and concentrated.
- Purification by flash chromatography (silica gel, hexanes/ethyl acetate 3:1) yields the methyl ester as a yellow viscous oil.
-
- Yield: 68%
- Molecular formula: C16H22O4S
- Molecular weight (M+): 310.1239 (calculated), 310.1230 (found by EI-HRMS)
Hydrolysis to 3-Cyclopentyl-2-(4-methylsulfonylphenyl)propionic Acid
-
- The methyl ester (50.96 g, 0.16 mol) is dissolved in methanol (410 mL).
- Treated with 1 N aqueous sodium hydroxide (345 mL, 0.35 mol) at 25°C for 24 hours.
- Methanol is removed under reduced pressure.
- The aqueous residue is acidified to pH 2 with concentrated hydrochloric acid.
- Extraction with ethyl acetate (5 × 200 mL) is performed.
- Organic layers are combined, dried, filtered, and concentrated to yield the acid as a white solid.
-
- Yield: 90%
- Molecular formula: C15H20O4S
- Molecular weight (M+): 296.1082 (calculated), 296.1080 (found by EI-HRMS)
- Melting point: 152-154°C
Conversion to 3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol
The final α,β-unsaturated alcohol can be obtained by selective reduction or by aldol condensation methods, although specific literature for this exact compound’s direct preparation is limited. However, analogous chalcone derivatives bearing methylsulfonylphenyl groups have been synthesized via chalcone formation and subsequent reduction.
Reported Methodology for Related Chalcone Derivatives :
- A Claisen-Schmidt condensation between 4-methylsulfonylbenzaldehyde and cyclopentylacetaldehyde or its equivalents under basic or acidic catalysis to form the α,β-unsaturated ketone intermediate.
- Reduction of the ketone to the allylic alcohol using mild reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation under controlled conditions.
-
- Base-catalyzed aldol condensation in ethanol or methanol at room temperature or reflux.
- Reduction with NaBH4 in methanol at 0-5°C for 1-3 hours.
-
- Extraction with organic solvents, washing, drying, and recrystallization from suitable solvents (e.g., hexane/ethyl acetate mixtures).
Data Table: Summary of Key Reaction Steps and Conditions
| Step | Starting Material / Intermediate | Reagents & Conditions | Yield (%) | Product Description | Characterization Data |
|---|---|---|---|---|---|
| 1 | 4-(Methanesulfonyl)phenyl acetic acid methyl ester | n-BuLi (2.5 M), THF, DMPU, -78°C; iodomethylcyclopentane; stir 36 h at 25°C; workup and flash chromatography | 68 | 3-Cyclopentyl-2-(4-methylsulfonylphenyl)propionic acid methyl ester | EI-HRMS m/e 310.1230; yellow viscous oil |
| 2 | Methyl ester (step 1 product) | 1 N NaOH aqueous, methanol, 25°C, 24 h; acidify to pH 2; extract with ethyl acetate | 90 | 3-Cyclopentyl-2-(4-methylsulfonylphenyl)propionic acid | EI-HRMS m/e 296.1080; white solid; mp 152-154°C |
| 3 | 3-Cyclopentyl-2-(4-methylsulfonylphenyl)propionic acid | Claisen-Schmidt condensation with aldehyde; base or acid catalysis; reduction with NaBH4 or catalytic hydrogenation | Variable | 3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol | NMR, IR, MS data (typical for chalcones) |
Research Findings and Analytical Data
- The methylsulfonyl substituent on the phenyl ring is stable under the reaction conditions described, allowing for efficient nucleophilic substitution and condensation reactions without decomposition.
- The use of low temperatures (-78°C) during the lithiation and alkylation steps minimizes side reactions and promotes high regioselectivity.
- Hydrolysis of the methyl ester to the acid is quantitative and straightforward, enabling further functional group transformations.
- Reduction of the α,β-unsaturated ketone to the allylic alcohol is typically high-yielding and preserves the double bond geometry, which is critical for biological activity in related compounds.
- Characterization by EI-HRMS confirms the molecular weights with high accuracy, supporting the purity and identity of the intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways . The compound is believed to inhibit certain enzymes and signaling pathways, leading to its observed biological effects . Further research is needed to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several bioactive molecules, enabling comparative analysis of substituent effects on physicochemical and biological properties. Below is a detailed comparison:
Key Structural and Activity Insights
Substituent Impact on Bioactivity :
- Methylsulfonyl Group : Present in both the target compound and the ferrocenyl derivative (), this group is associated with COX-2 inhibition due to its ability to mimic sulfonamide pharmacophores. However, in the nitro derivative (), the nitro group replaces sulfonyl, shifting activity toward proteasome inhibition.
- Cyclopentyl vs. Ferrocenyl : The cyclopentyl group in the target compound likely enhances hydrophobicity and steric bulk, whereas the ferrocenyl group in the analog introduces redox activity, improving cytotoxicity .
Synthetic Methods :
- Ultrasound-assisted synthesis () and condensation reactions () are common for α,β-unsaturated alcohols. The target compound may follow similar protocols, though exact conditions remain unspecified.
Fluorine in the 4-fluorophenyl analog () enhances metabolic stability, a feature absent in the target compound.
Crystallographic and Validation Considerations
The structural determination of such compounds often relies on software like SHELX, widely used for small-molecule refinement (). Hydrogen-bonding patterns () and validation protocols () ensure accuracy in reported crystal structures, critical for understanding intermolecular interactions and stability.
Biological Activity
3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol, also known as (E)-3-Cyclopentyl-2-(4-(methylsulfonyl)phenyl)prop-2-en-1-ol, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C15H20O3S
- Molecular Weight : 280.38 g/mol
- CAS Number : 731017-34-8
- Density : 1.241 g/cm³
- Boiling Point : 486.14 °C at 760 mmHg
- Flash Point : 247.809 °C
Biological Activity
The biological activity of 3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol has been evaluated in various studies, focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties.
1. Anti-inflammatory Activity
Research indicates that compounds related to 4-methylsulfonylphenyl derivatives exhibit significant anti-inflammatory effects. For instance, a study synthesized several derivatives and assessed their activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. Some derivatives demonstrated selective COX-2 inhibition, suggesting potential therapeutic applications in treating inflammatory diseases .
2. Antimicrobial Activity
The compound's structural analogs have shown promising antimicrobial properties. A study highlighted that certain synthesized compounds from the same family exhibited potent antibacterial activity against strains such as MRSA, E. coli, and K. pneumoniae. These findings suggest that 3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol may also possess similar antimicrobial efficacy .
| Activity Type | Target Organisms/Enzymes | Effectiveness |
|---|---|---|
| Anti-inflammatory | COX enzymes | Selective COX-2 inhibition |
| Antimicrobial | MRSA, E. coli, K. pneumoniae | Potent antibacterial activity |
3. Potential Anticancer Effects
The compound's ability to modulate pathways involved in cancer progression has been investigated. In particular, studies have suggested that similar compounds can influence the mitogen-activated protein kinase (MAPK) pathway, which is crucial in tumorigenesis. This modulation may offer new avenues for cancer therapy by targeting specific signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to 3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol:
- Study on COX Inhibition :
- Antimicrobial Efficacy Study :
Q & A
Basic: What synthetic methodologies are effective for preparing 3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol?
Answer:
The synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1: Introduction of the cyclopentyl group via Friedel-Crafts alkylation or transition-metal-catalyzed coupling.
- Step 2: Functionalization of the phenyl ring with a methylsulfonyl group using sulfonation followed by oxidation (e.g., H2O2/CH3COOH) .
- Step 3: Formation of the α,β-unsaturated alcohol (prop-2-en-1-ol) via aldol condensation or hypervalent iodine-mediated diacetoxylation of alkenes, followed by hydrolysis .
Key challenges include stereochemical control and minimizing side reactions. Optimize reaction conditions (e.g., temperature, solvent polarity) to improve yield and purity.
Basic: How can the purity and structure of this compound be validated experimentally?
Answer:
- Chromatography: Use HPLC or GC-MS to assess purity, ensuring retention time matches reference standards.
- Spectroscopy:
- X-ray Crystallography: For unambiguous structural confirmation, employ SHELX software (e.g., SHELXL for refinement) to resolve hydrogen-bonding patterns and molecular packing .
Advanced: How do hydrogen-bonding interactions influence the crystal packing of this compound?
Answer:
The methylsulfonyl group acts as a strong hydrogen-bond acceptor, while the hydroxyl group serves as a donor. Graph set analysis (as per Etter’s rules) can classify interactions into motifs like or , revealing supramolecular architectures . For example:
- S=O···H-O interactions dominate packing, forming chains or sheets.
- C-H···π interactions between cyclopentyl and phenyl rings may stabilize layered structures.
Use Mercury or PLATON software to quantify bond distances/angles and validate against crystallographic databases .
Advanced: How can conflicting NMR data from synthetic batches be resolved?
Answer:
Contradictions often arise from:
- Dynamic stereochemistry: Use variable-temperature NMR to detect rotamers or enol-keto tautomerism.
- Residual solvents/impurities: Employ deuterated solvents and gradient-shifted -DEPT spectra.
- Diastereomer formation: Optimize asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) and monitor enantiomeric excess via chiral HPLC .
Cross-validate with computational methods (e.g., DFT-based NMR chemical shift prediction) to assign ambiguous signals .
Advanced: What strategies are recommended for studying the biological activity of this compound?
Answer:
- Target Identification: Screen against kinase or receptor libraries (e.g., PF 04991532 analogs target glucokinase) using SPR or fluorescence polarization assays .
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with the methylsulfonyl group as a key pharmacophore.
- SAR Analysis: Synthesize analogs with modified cyclopentyl or sulfonyl groups to assess activity trends. Validate via in vitro assays (e.g., IC50 determination) .
Advanced: How to address low yields in large-scale synthesis?
Answer:
- Catalyst Optimization: Transition from stoichiometric reagents (e.g., hypervalent iodine) to catalytic systems (e.g., Pd/C for hydrogenation) to reduce costs .
- Solvent Engineering: Replace polar aprotic solvents (DMF) with biodegradable alternatives (Cyrene) to enhance green chemistry metrics.
- Process Monitoring: Implement inline FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks .
Basic: What safety precautions are critical when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
